molecular formula C12H14BrNO4 B1603722 tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate CAS No. 401811-77-6

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate

Cat. No. B1603722
CAS RN: 401811-77-6
M. Wt: 316.15 g/mol
InChI Key: JMDLHOQJZIIQMX-UHFFFAOYSA-N
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Description

“tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate” is a chemical compound with the CAS Number: 401811-77-6. It has a molecular weight of 316.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of pharmaceuticals due to its role as a precursor in the formation of various medicinal agents . Its structure is conducive to modifications that can lead to the development of drugs with potential antibacterial , antimycobacterial , and anti-inflammatory properties .

Nanotechnology

The compound’s derivatives might be used in the creation of nanoscale devices or sensors, leveraging its chemical properties to interact with other nanomaterials or biological entities.

Each application area leverages the compound’s unique chemical structure and reactivity, demonstrating its versatility and importance in scientific research. The compound’s ability to participate in various chemical reactions makes it a valuable tool across multiple disciplines. The provided applications are based on the compound’s potential uses and the general roles similar compounds play in these fields. For specific research studies or experimental data, consulting peer-reviewed scientific literature would be necessary .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-benzodioxol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDLHOQJZIIQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620342
Record name tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401811-77-6
Record name tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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